

# An In-depth Technical Guide to Ethyl-1,1-d2-benzene

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## Compound of Interest

Compound Name: Ethyl-1,1-d2-benzene

Cat. No.: B154824

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CAS Number: 1861-01-4

This technical guide provides a comprehensive overview of **Ethyl-1,1-d2-benzene**, a deuterated isotopologue of ethylbenzene. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds. This document covers the compound's properties, synthesis, applications in research, and its metabolic fate, presenting data in a structured and accessible format.

## Compound Data and Properties

**Ethyl-1,1-d2-benzene** is a stable, non-radioactive isotopologue of ethylbenzene where two hydrogen atoms on the ethyl group's alpha-carbon are replaced with deuterium. This substitution is critical for its use in a variety of scientific applications, primarily due to the kinetic isotope effect and its utility as an internal standard in mass spectrometry.

## Physicochemical Properties

The fundamental properties of **Ethyl-1,1-d2-benzene** are summarized in the table below. These are comparable to its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium.

Property	Value
CAS Number	1861-01-4
Linear Formula	$\text{C}_6\text{H}_5\text{CD}_2\text{CH}_3$
Molecular Formula	$\text{C}_8\text{H}_8\text{D}_2$
Molecular Weight	108.18 g/mol
Appearance	Colorless liquid
Density	0.883 g/mL at 25 °C
Boiling Point	136 °C

## Spectroscopic Data

Spectroscopic data is essential for the identification and quantification of **Ethyl-1,1-d2-benzene**. While a comprehensive public dataset is not available, typical expected shifts and masses are outlined below. The most notable feature in the  $^1\text{H}$  NMR spectrum would be the absence of the characteristic quartet for the benzylic protons, which would be replaced by a greatly diminished signal or be entirely absent depending on the isotopic purity. The  $^{13}\text{C}$  NMR would show a triplet for the deuterated carbon due to C-D coupling.

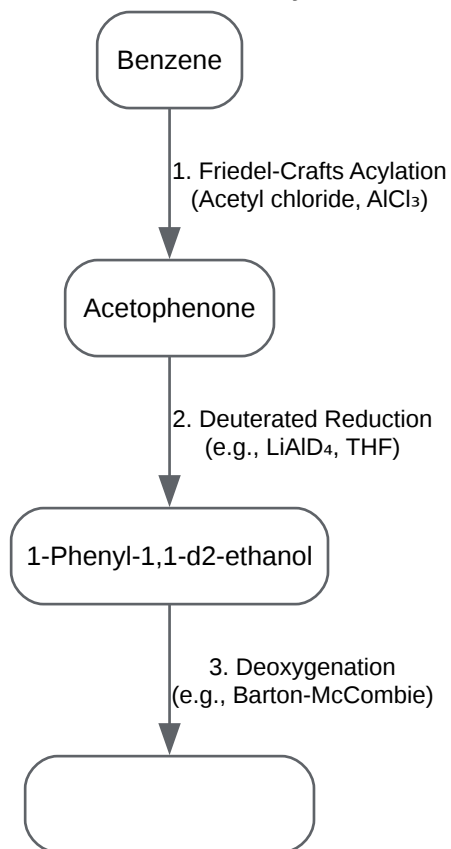
Spectroscopic Data	Expected Values
$^1\text{H}$ NMR	The signal for the benzylic protons (around 2.6 ppm in ethylbenzene) will be absent or significantly reduced. The triplet for the methyl protons and the signals for the aromatic protons will remain.
$^{13}\text{C}$ NMR	The signal for the benzylic carbon will appear as a triplet due to coupling with deuterium.
Mass Spectrometry	The molecular ion peak will be observed at $m/z$ 108, two mass units higher than non-deuterated ethylbenzene ( $m/z$ 106).

## Synthesis of Ethyl-1,1-d2-benzene

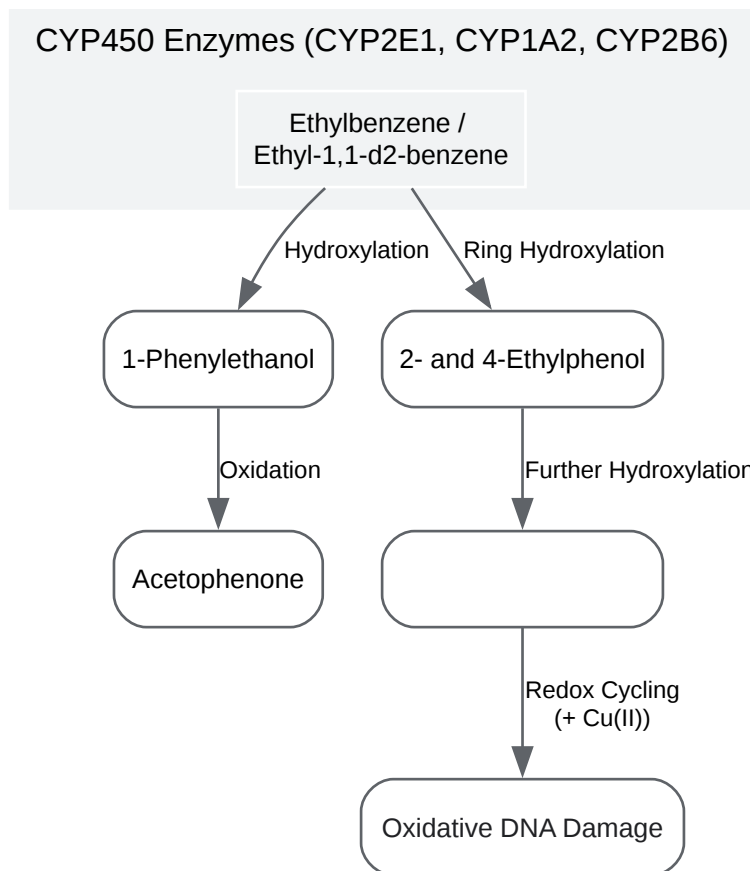
The synthesis of **Ethyl-1,1-d2-benzene** is typically achieved through a two-step process starting from benzene. This involves a Friedel-Crafts acylation followed by a deuterated reduction.

### Synthesis Workflow

The logical flow of the synthesis is depicted in the diagram below, illustrating the transformation from benzene to the target deuterated compound.

Synthesis Workflow for Ethyl-1,1-d<sub>2</sub>-benzene

## Metabolic Pathway of Ethylbenzene



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